molecular formula C13H20N2O2 B028979 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide CAS No. 170985-85-0

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Cat. No.: B028979
CAS No.: 170985-85-0
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-AAEUAGOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prostaglandin E1 can be synthesized through several synthetic routes. One common method involves the conversion of dihomo-γ-linolenic acid to prostaglandin E1 via a series of enzymatic reactions. This process includes the action of cyclooxygenase and specific prostaglandin synthases .

Industrial Production Methods

In industrial settings, prostaglandin E1 is often produced using biotechnological methods that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of prostaglandin E1 from precursor fatty acids .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prostaglandin E1 has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation . Additionally, prostaglandin E1 modulates the activity of various enzymes and transcription factors involved in inflammation and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Another member of the prostaglandin family with similar vasodilatory and anti-inflammatory properties.

    Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

    Prostaglandin I2 (Prostacyclin): A potent vasodilator and inhibitor of platelet aggregation.

Uniqueness of Prostaglandin E1

Prostaglandin E1 is unique due to its specific receptor binding profile and its ability to maintain ductus arteriosus patency in newborns. It also has a distinct therapeutic application in the treatment of erectile dysfunction, which is not shared by other prostaglandins .

Properties

IUPAC Name

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436045
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-85-0
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

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